molecular formula C13H9ClN2O3 B12334278 (2E)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-(furan-2-yl)-3-oxopropanal

(2E)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-(furan-2-yl)-3-oxopropanal

Cat. No.: B12334278
M. Wt: 276.67 g/mol
InChI Key: SDDSYNUMPRGDJX-UMIIGGRASA-N
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Description

(2E)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-(furan-2-yl)-3-oxopropanal is a complex organic compound characterized by the presence of a chlorophenyl group, a furan ring, and a hydrazinylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-(furan-2-yl)-3-oxopropanal typically involves the condensation of 4-chlorophenylhydrazine with a furan-2-carbaldehyde derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the final product, making it suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-(furan-2-yl)-3-oxopropanal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazinylidene moiety to hydrazine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce hydrazine-substituted compounds.

Scientific Research Applications

(2E)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-(furan-2-yl)-3-oxopropanal has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (2E)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-(furan-2-yl)-3-oxopropanal involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. For instance, it may interfere with cellular signaling pathways, resulting in altered cellular functions.

Properties

Molecular Formula

C13H9ClN2O3

Molecular Weight

276.67 g/mol

IUPAC Name

(E)-2-[(4-chlorophenyl)diazenyl]-1-(furan-2-yl)-3-hydroxyprop-2-en-1-one

InChI

InChI=1S/C13H9ClN2O3/c14-9-3-5-10(6-4-9)15-16-11(8-17)13(18)12-2-1-7-19-12/h1-8,17H/b11-8+,16-15?

InChI Key

SDDSYNUMPRGDJX-UMIIGGRASA-N

Isomeric SMILES

C1=COC(=C1)C(=O)/C(=C\O)/N=NC2=CC=C(C=C2)Cl

Canonical SMILES

C1=COC(=C1)C(=O)C(=CO)N=NC2=CC=C(C=C2)Cl

Origin of Product

United States

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